3H-Pyrrolizine-3,5(2H)-dithione
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Overview
Description
3H-Pyrrolizine-3,5(2H)-dithione is a heterocyclic compound that contains a pyrrolizine ring system with two sulfur atoms at positions 3 and 5
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Pyrrolizine-3,5(2H)-dithione typically involves multi-step reactions. One common method includes the reaction of ammonia gas with a precursor compound, followed by treatment with acetic anhydride. Another method involves the use of Raney nickel as a catalyst in the presence of ethanol at elevated temperatures and pressures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate modifications to reaction conditions and equipment.
Chemical Reactions Analysis
Types of Reactions
3H-Pyrrolizine-3,5(2H)-dithione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithione group to dithiol.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the sulfur atoms is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dithiol derivatives.
Substitution: Various substituted pyrrolizine derivatives.
Scientific Research Applications
3H-Pyrrolizine-3,5(2H)-dithione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Used in the development of new materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 3H-Pyrrolizine-3,5(2H)-dithione involves its interaction with various molecular targets. The compound can interact with enzymes and proteins, potentially inhibiting their activity. The dithione group can also undergo redox reactions, which may contribute to its biological activity. The exact molecular pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Tetrahydro-3H-pyrrolizine-3,5(2H)-dione: Similar in structure but contains oxygen atoms instead of sulfur.
Pyrrolizidine alkaloids: Naturally occurring compounds with a similar pyrrolizine ring system but different functional groups.
Uniqueness
3H-Pyrrolizine-3,5(2H)-dithione is unique due to the presence of two sulfur atoms in its ring system, which imparts distinct chemical properties and reactivity compared to similar compounds with oxygen or nitrogen atoms.
Properties
CAS No. |
860362-65-8 |
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Molecular Formula |
C7H5NS2 |
Molecular Weight |
167.3 g/mol |
IUPAC Name |
2H-pyrrolizine-3,5-dithione |
InChI |
InChI=1S/C7H5NS2/c9-6-3-1-5-2-4-7(10)8(5)6/h1-3H,4H2 |
InChI Key |
DJCUMQBBQJEGLV-UHFFFAOYSA-N |
Canonical SMILES |
C1C=C2C=CC(=S)N2C1=S |
Origin of Product |
United States |
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